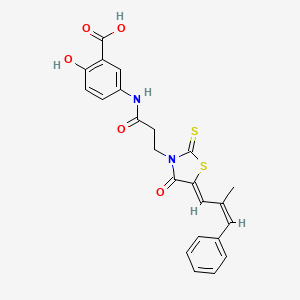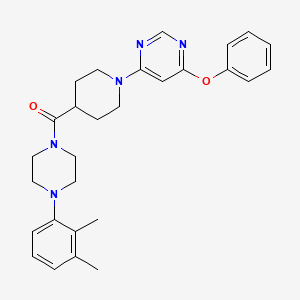
(4-(2,3-Dimethylphenyl)piperazin-1-yl)(1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It contains a piperazine ring substituted with a 2,3-dimethylphenyl group, and a piperidine ring substituted with a 6-phenoxypyrimidin-4-yl group. The exact crystal structure of this compound is not available, but a similar compound, bis(4-(2,4-dimethylphenyl)piperazin-1-yl)methane, has been studied for its crystal structure .Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of novel compounds and their metal complexes have been a significant area of research. For instance, the synthesis of novel phenolic Mannich bases and their metal complexes with Ni(II) and Cu(II) have been explored. These compounds have been characterized by elemental and spectral analyses, with studies on their thermal, magnetic, and electronic properties suggesting specific geometric configurations for the metal complexes (Büyükkıdan & Özer, 2013).
Molecular Interactions
- Molecular interaction studies have been conducted to understand the antagonist activity of certain compounds on receptors. For example, the molecular interaction of an antagonist with the CB1 cannabinoid receptor has been studied, revealing insights into the conformational analysis and suggesting a unique region that might contribute to antagonist activity (Shim et al., 2002).
Antioxidant and Anticancer Activities
- Some compounds exhibit antioxidant properties, as evidenced by the synthesis of molecules with specific structural features and their evaluation using DPPH and ABTS methods. These studies contribute to understanding the antioxidant efficacy of such molecules (Dineshkumar & Parthiban, 2022).
- Anticancer and antituberculosis activities have also been a focus, with studies on the synthesis of derivates showing significant activities against specific cancer cell lines and tuberculosis strains. This highlights the potential therapeutic applications of these compounds (Mallikarjuna, Padmashali, & Sandeep, 2014).
Molecular Structure and Drug Development
- The study of molecular structures and their interaction with metal ions or other chemical entities can lead to the development of new therapeutic agents. For instance, the synthesis and characterization of macrocyclic and macroacyclic compartmental Schiff bases and their interaction with metal ions have been explored, contributing to the field of coordination chemistry and potential drug development (Aguiari et al., 1992).
Herbicidal and Antimicrobial Applications
- The synthesis of compounds with specific structural motifs has been shown to exhibit herbicidal activities, suggesting their utility in agricultural applications (Jojima & Tamura, 1966).
- Antimicrobial activity of newly synthesized compounds has been investigated, offering insights into their potential use in combating microbial infections (Patel, Agravat, & Shaikh, 2011).
Propriétés
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O2/c1-21-7-6-10-25(22(21)2)31-15-17-33(18-16-31)28(34)23-11-13-32(14-12-23)26-19-27(30-20-29-26)35-24-8-4-3-5-9-24/h3-10,19-20,23H,11-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNHSFVSZUKFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=CC(=NC=N4)OC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
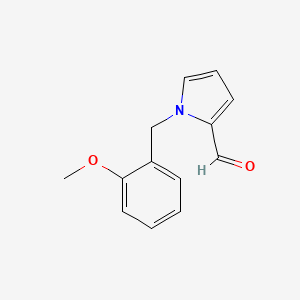
![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide](/img/structure/B2663152.png)

![N-(4-Chloro-3-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2663155.png)
![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2663156.png)
![2-chloro-N-[4-(acetamidomethyl)benzenesulfonyl]acetamide](/img/structure/B2663157.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2663158.png)
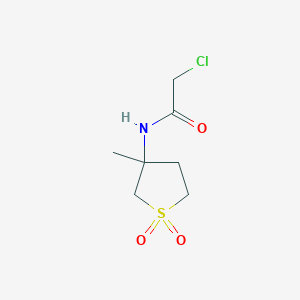
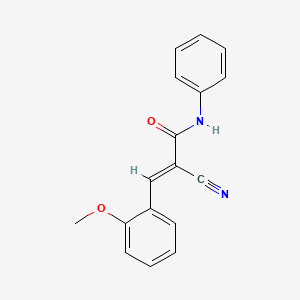
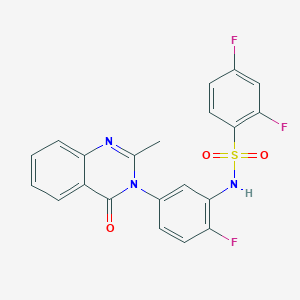
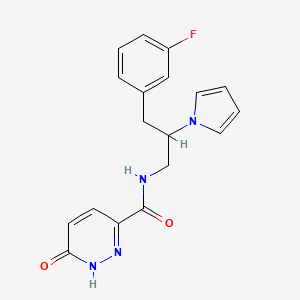
![6-Chloro-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2663167.png)
